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Compound Name:
1-cyclopropyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B3026732 Get Quote

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde: Properties,

Synthesis, and Applications

Introduction: The Strategic Value of a Unique
Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of

molecular building blocks is paramount to the successful development of novel therapeutic

agents. Among the privileged heterocyclic scaffolds, pyrazoles have consistently demonstrated

their value, forming the core of numerous approved drugs.[1] This guide focuses on a

particularly valuable derivative: 1-cyclopropyl-1H-pyrazole-4-carbaldehyde.

The unique combination of a pyrazole ring, a reactive carbaldehyde functional group, and a

cyclopropyl moiety imparts a distinctive set of properties to this molecule. The pyrazole core

offers a stable, aromatic system with versatile substitution patterns, while the aldehyde group

serves as a synthetic handle for a vast array of chemical transformations.[2] Crucially, the N-

cyclopropyl group is a well-recognized bioisostere that can enhance metabolic stability, improve

membrane permeability, and increase receptor affinity in drug candidates.[3]

This document, prepared for researchers, medicinal chemists, and drug development

professionals, provides a comprehensive overview of the physical and chemical properties,
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spectral characteristics, synthesis, and applications of 1-cyclopropyl-1H-pyrazole-4-
carbaldehyde, grounding technical data with practical, field-proven insights.

Molecular Identity and Structural Elucidation
A precise understanding of a compound's identity is the foundation of all subsequent research.

IUPAC Name: 1-cyclopropyl-1H-pyrazole-4-carbaldehyde[4]

CAS Number: 1082066-00-9[4][5][6][7]

Molecular Formula: C₇H₈N₂O[4]

Molecular Weight: 136.15 g/mol [4][8]

Caption: 2D Structure of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Physical and Computed Properties
The physical properties of a compound dictate its handling, storage, and formulation

requirements. The data below is compiled from various chemical databases and supplier

information.

Property Value Source

Appearance Yellow Liquid [9]

Molecular Weight 136.15 g/mol [4][8]

Exact Mass 136.0637 Da [4]

Purity Typically ≥97% [6]

XLogP3-AA (Computed) 0.2 [4]

Polar Surface Area 34.9 Å² [4]

Expert Insight: The low XLogP value suggests good aqueous solubility for a molecule of this

size, which is a favorable characteristic in early-stage drug discovery for ensuring bioavailability
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and ease of handling in biological assays. The defined polar surface area is also within the

typical range for orally bioavailable drugs.

Spectral Data and Characterization Protocols
Structural confirmation is non-negotiable. The following section outlines the expected spectral

signatures for this compound, providing a self-validating system for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is the most informative tool for routine structural

verification.

Aldehyde Proton (CHO): A singlet is expected at a highly deshielded position, typically in

the δ 9.7-10.0 ppm range.[10]

Pyrazole Ring Protons: Two singlets are expected for the protons at the C3 and C5

positions of the pyrazole ring, likely appearing in the δ 7.9-8.6 ppm region.[10]

Cyclopropyl Protons: The methine proton (CH) attached to the pyrazole nitrogen will

appear as a multiplet, typically around δ 3.8-3.9 ppm. The four methylene protons (CH₂)

will present as complex multiplets in the upfield region, likely between δ 0.9-1.2 ppm.[10]

¹³C NMR:

Aldehyde Carbonyl: The most downfield signal, expected around δ 185-195 ppm.

Pyrazole Ring Carbons: Signals for C3, C4, and C5 will appear in the aromatic region,

typically δ 110-150 ppm.

Cyclopropyl Carbons: The methine carbon will be around δ 30-40 ppm, while the

methylene carbons will be significantly upfield, around δ 5-15 ppm.

Mass Spectrometry (MS)
In mass spectrometry, the compound will show a prominent molecular ion peak [M+H]⁺ at m/z

= 137.0709.[11] This provides rapid confirmation of the molecular weight and formula.
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Infrared (IR) Spectroscopy
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group

is expected around 1670-1700 cm⁻¹.

C-H Stretch (Aldehyde): A pair of weaker bands may be observed around 2720 cm⁻¹ and

2820 cm⁻¹.

C=N and C=C Stretch: Absorptions from the pyrazole ring will appear in the 1400-1600 cm⁻¹

region.

Experimental Protocol: ¹H NMR Acquisition and Analysis
This protocol ensures reproducible and high-quality data for structural confirmation.

Sample Preparation: Accurately weigh ~5-10 mg of 1-cyclopropyl-1H-pyrazole-4-
carbaldehyde and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean, dry NMR tube.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Ensure the

instrument is properly shimmed to obtain sharp, symmetrical peaks.

Data Acquisition: Acquire a standard proton spectrum with 16-32 scans. Reference the

spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like

tetramethylsilane (TMS).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID).

Interpretation: Integrate all peaks to determine proton ratios. Analyze chemical shifts and

coupling patterns to confirm the presence of the aldehyde, pyrazole, and cyclopropyl

moieties as described above.

Caption: Standard workflow for NMR-based structural confirmation.

Chemical Reactivity and Synthetic Utility
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The synthetic value of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde stems from the distinct

reactivity of its functional groups.

Aldehyde Transformations: The aldehyde is the primary site of reactivity. It readily

undergoes:

Oxidation: Can be oxidized to the corresponding 1-cyclopropyl-1H-pyrazole-4-carboxylic

acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.

Reduction: Can be reduced to 1-cyclopropyl-1H-pyrazol-4-yl)methanol using reducing

agents such as sodium borohydride (NaBH₄).

Reductive Amination: Reacts with primary or secondary amines in the presence of a

reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines, a

cornerstone reaction in library synthesis.

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon

chain.

Condensation Reactions: Undergoes condensation with amines or hydrazines to form

imines or hydrazones, respectively.[12]

Pyrazole Ring: The pyrazole ring is relatively stable but can participate in certain reactions.

The electron-withdrawing nature of the aldehyde at the 4-position deactivates the ring

towards electrophilic substitution. The pyrazole nitrogen atoms can act as ligands to

coordinate with metal catalysts, potentially directing C-H activation or cross-coupling

reactions at other positions.[12]

1-Cyclopropyl-1H-pyrazole-
4-carbaldehyde

Carboxylic Acid

 Oxidation
(e.g., KMnO₄) 

Primary Alcohol

 Reduction
(e.g., NaBH₄) 

Substituted Amine

 Reductive Amination
(+ R₂NH, NaBH(OAc)₃) 

Alkene Derivative

 Wittig Reaction
(+ Ph₃P=CHR) 

Imine / Hydrazone

 Condensation
(+ RNH₂) 
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Caption: Key chemical transformations of the aldehyde moiety.

Synthesis Protocol
A reliable synthetic route is crucial for ensuring a consistent supply of this building block. One

common laboratory-scale synthesis involves the N-alkylation of 1H-pyrazole-4-carbaldehyde.

[10]

Experimental Protocol: Synthesis via N-Alkylation
Reaction Setup: To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable

solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate

(K₂CO₃, 2.5 eq).

Addition of Alkylating Agent: Add bromocyclopropane (1.0-1.2 eq) to the suspension.

Reaction Conditions: Heat the reaction mixture in a sealed tube or under reflux at 110-130°C

for 16-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-

MS.[10]

Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent

(e.g., ethyl acetate) and wash with water and brine to remove DMF and inorganic salts.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product is then purified by column

chromatography on silica gel to afford the pure 1-cyclopropyl-1H-pyrazole-4-
carbaldehyde.[10]

Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable intermediate in several

research areas.

Pharmaceutical Development: Pyrazole derivatives are known to exhibit a wide range of

biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial

properties.[1][13] This specific aldehyde is a key intermediate for synthesizing more complex
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molecules where the cyclopropyl group can enhance potency and improve the

pharmacokinetic profile.[3]

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building

block in the synthesis of novel herbicides and pesticides.[13] The pyrazole scaffold is present

in several commercial agrochemicals, and derivatives are continuously explored to improve

efficacy and selectivity.[14]

Safety and Handling
Adherence to safety protocols is essential when working with any chemical reagent.

Hazard Identification: According to the Globally Harmonized System (GHS), 1-cyclopropyl-
1H-pyrazole-4-carbaldehyde is classified as:

H302: Harmful if swallowed[4][15]

H315: Causes skin irritation[4][6][15]

H319: Causes serious eye irritation[4][6][15]

H335: May cause respiratory irritation[4][6]

Precautions for Safe Handling:

Handle in a well-ventilated area or under a chemical fume hood.[8][16]

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[15][17]

Avoid breathing dust, fumes, or vapors.[17]

Wash hands thoroughly after handling.[15][17]

Storage Conditions:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Keep away from incompatible materials such as strong oxidizing agents.[18]
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Conclusion
1-cyclopropyl-1H-pyrazole-4-carbaldehyde is more than just a chemical intermediate; it is a

strategically designed building block that combines the proven biological relevance of the

pyrazole scaffold with the advantageous properties of a cyclopropyl group and the synthetic

versatility of an aldehyde. Its well-defined physical, chemical, and spectral properties, coupled

with established synthetic routes, make it a reliable and valuable tool for researchers and

scientists aiming to innovate in the fields of drug discovery and agrochemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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